N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide
Description
The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole moiety to a benzene sulfonamide group, which is further substituted with a fluorine atom at position 4 and a methyl group at position 2.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2S2/c1-12-11-16(7-8-17(12)21)27(24,25)22-10-9-18-13(2)23-19(26-18)14-3-5-15(20)6-4-14/h3-8,11,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYTABATPBALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a sulfonamide functional group along with a thiazole moiety. The presence of a 4-chlorophenyl group and a 4-fluoro-3-methylbenzene structure contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 410.84 g/mol |
| CAS Number | 866018-64-6 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related thiazole derivatives have shown potent inhibitory effects against various cancer cell lines.
Case Study: Thiazole Derivatives
A study reported the synthesis of thiazole derivatives that demonstrated antiproliferative activity with IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the therapeutic potential of thiazole-based compounds in cancer treatment .
Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against specific enzymes involved in cancer progression. For example, some sulfonamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which play crucial roles in tumorigenesis.
Table 2: Inhibitory Activity Against HDACs
| Compound | HDAC Target | IC50 Value (nM) |
|---|---|---|
| FNA | HDAC3 | 95.48 |
| N-{...} | HDAC1/2/3 | TBD |
Antiepileptic Activity
Thiazole derivatives have also been explored for their antiepileptic properties. In vivo studies demonstrated that certain thiazole-based compounds could significantly reduce seizure frequency in animal models, suggesting a neuroprotective effect .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By interfering with key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Neuroprotective Effects : Modulating neurotransmitter systems to mitigate seizure activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-linked thiazole derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, substituent effects, and available data from screening studies.
Table 1: Structural and Molecular Comparison of Sulfonamide-Thiazole Derivatives
Key Observations
Substituent Effects on Molecular Weight :
- The target compound (422.95 g/mol) and its 4-methoxy analogue share identical molecular weights, highlighting the isosteric replacement of fluorine with methoxy without significant mass change .
- The amide analogue (336.88 g/mol) has a lower molecular weight due to the absence of the sulfonamide group and its associated substituents .
Electronic and Steric Influences: Fluorine vs.
Thiazole Core Modifications :
- Replacement of the 4-chlorophenyl group with 4-fluorophenyl (as in the third compound in Table 1) reduces steric bulk but increases polarity, which may influence solubility .
Functional Group Variations :
- The amide analogue (Table 1, last entry) lacks the sulfonamide group, resulting in reduced acidity and altered pharmacokinetic properties compared to sulfonamide-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
